molecular formula C10H8Cl2O3 B1303105 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone CAS No. 166816-11-1

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Cat. No.: B1303105
CAS No.: 166816-11-1
M. Wt: 247.07 g/mol
InChI Key: IILYXHAHYKTHBH-UHFFFAOYSA-N
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Description

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone is a chemical compound known for its unique structure and properties. It features a benzodioxin ring substituted with chlorine atoms and an ethanone group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodioxin precursor, which is then chlorinated to introduce the chlorine atoms at the 6 and 7 positions.

    Reaction Conditions: The chlorination reaction is usually carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Ethanone Group:

Chemical Reactions Analysis

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone can be compared with other similar compounds, such as:

    1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, leading to different chemical and biological properties.

    1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-butanone: Another similar compound with a butanone group, which also exhibits distinct properties compared to the ethanone derivative.

Properties

IUPAC Name

1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-5(13)8-9(12)6(11)4-7-10(8)15-3-2-14-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILYXHAHYKTHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377019
Record name 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166816-11-1
Record name 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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